3,3-Dimethyl-1-(3-methylphenyl)cyclopentan-1-OL
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Overview
Description
3,3-Dimethyl-1-(3-methylphenyl)cyclopentan-1-OL is an organic compound with the molecular formula C14H20O It is a cyclopentane derivative with a hydroxyl group (-OH) attached to the first carbon of the cyclopentane ring, and a 3-methylphenyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-methylphenyl)cyclopentan-1-OL typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other hydroxylation reactions.
Attachment of the 3-Methylphenyl Group: This step involves Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions to attach the 3-methylphenyl group to the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(3-methylphenyl)cyclopentan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3-methylphenyl)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The 3-methylphenyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL: Similar structure but with the methyl group on the phenyl ring in a different position.
Cyclopentane derivatives: Other cyclopentane derivatives with different substituents.
Uniqueness
3,3-Dimethyl-1-(3-methylphenyl)cyclopentan-1-OL is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,3-dimethyl-1-(3-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-5-4-6-12(9-11)14(15)8-7-13(2,3)10-14/h4-6,9,15H,7-8,10H2,1-3H3 |
InChI Key |
ZFSKEIROKHXOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC(C2)(C)C)O |
Origin of Product |
United States |
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